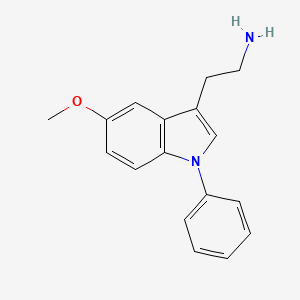

1-Phenyl-5-methoxytryptamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

2-(5-methoxy-1-phenylindol-3-yl)ethanamine |

InChI |

InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3 |

InChI Key |

YLTNTVKZZCDBIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Phenyl 5 Methoxytryptamine

Established Synthetic Pathways for 1-Phenyl-5-methoxytryptamine Core Structure

The synthesis of the this compound core structure primarily relies on modern cross-coupling reactions, although classical indole (B1671886) syntheses can be employed for its precursors. A prominent and efficient method for the direct N-arylation of the indole nitrogen is the Buchwald-Hartwig amination.

One documented synthesis involves the direct coupling of 5-methoxytryptamine (B125070) with an aryl halide, such as iodobenzene. This palladium-catalyzed reaction forms the C-N bond at the indole N1 position, providing a direct route to the target compound. rsc.org The general procedure utilizes 5-methoxytryptamine and iodobenzene, yielding this compound as a light brown oil after purification. rsc.org

Alternative, though less direct, pathways could involve the initial construction of the 5-methoxytryptamine scaffold using classical methods like the Fischer indole synthesis. researchgate.netwikipedia.org This method involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from a corresponding phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgresearchgate.net Once 5-methoxytryptamine is formed, it can be subjected to N-arylation as described above.

Key Reaction Mechanisms and Reagent Considerations

The Buchwald-Hartwig amination is central to the direct synthesis of this compound. This reaction proceeds via a catalytic cycle involving a palladium complex.

Mechanism Steps:

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., iodobenzene), forming a Pd(II)-aryl complex.

Amine Coordination & Deprotonation : The tryptamine (B22526) nitrogen coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated tryptamine and regenerating the Pd(0) catalyst. wikipedia.org

Key reagents and their roles are critical for the success of this reaction.

| Reagent Category | Specific Example(s) | Role in Reaction |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst that drives the catalytic cycle. harvard.edu |

| Ligand | Xantphos | A bidentate phosphine (B1218219) ligand that stabilizes the palladium catalyst, prevents dimer formation, and facilitates the key steps of oxidative addition and reductive elimination. wikipedia.orgharvard.edu |

| Base | Sodium tert-butoxide (NaOt-Bu) | Required to deprotonate the tryptamine nitrogen, making it a more effective nucleophile to attack the palladium center. harvard.edu |

| Aryl Halide | Iodobenzene | The source of the phenyl group to be coupled to the tryptamine's indole nitrogen. rsc.org |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically used to ensure the stability of the catalyst and reagents. harvard.edu |

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of tryptamine derivatives like this compound is crucial for achieving high yields and purity, which are essential for reliable scientific study. Strategies focus on reaction conditions and purification methods.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, using specific surfactants such as TPGS-750-M in water has been shown to improve reaction profiles and yield robustly. researchgate.net In the context of the Fischer indole synthesis, which could be used for precursors, continuous flow chemistry offers precise control over parameters. Optimization in a flow setup involves adjusting temperature, residence time, and solvent ratios (e.g., acetonitrile (B52724)/water) to achieve full conversion of starting materials. nih.gov

Purification is a critical final step. For this compound, flash chromatography is an effective method. rsc.org The choice of solvent system is key to achieving good separation. For instance, a system of dichloromethane (B109758), methanol (B129727), and aqueous ammonia (B1221849) (95:4.5:0.5) has been successfully used, yielding the product with an Rf value of 0.31. rsc.org Post-synthesis, converting the final product into a stable salt, such as a fumarate, can aid in handling, storage, and purification. nih.gov

| Optimization Parameter | Strategy/Method | Benefit |

| Reaction Conditions | Use of surfactants (e.g., TPGS-750-M) in aqueous media for Buchwald-Hartwig amination. researchgate.net | Improved reaction profile, higher yields, use of greener solvents. |

| Reaction Control | Implementation of continuous flow chemistry for precursor synthesis (e.g., Fischer indole). nih.gov | Precise control over temperature and time, leading to higher conversion and yield. |

| Purification | Flash chromatography with an optimized solvent system (e.g., CH₂Cl₂/MeOH/NH₃(aq)). rsc.org | Effective removal of unreacted starting materials and byproducts. |

| Product Stability | Conversion of the freebase product to a crystalline salt (e.g., fumarate). nih.gov | Increased stability for long-term storage, easier handling, potential for purification via recrystallization. |

Exploration of Novel Synthetic Approaches and Analog Development

Research into tryptamine derivatives extends beyond established routes to include novel methods that offer greater control over the molecular architecture, which is fundamental for developing analogs for structure-activity relationship (SAR) studies.

Regioselective and Stereoselective Synthesis Methodologies

Achieving regioselectivity (control over which position on a molecule reacts) and stereoselectivity (control over the 3D arrangement of atoms) is a primary goal in modern organic synthesis.

Regioselective Synthesis : A significant challenge in indole chemistry is controlling reactions between the N1 and C3 positions. A practical method for the C3-alkylation of unprotected indoles has been developed using indole nucleophiles prepared with methylmagnesium chloride in the presence of copper(I) chloride (CuCl). nih.govacs.orgacs.org This approach allows chiral cyclic sulfamidates to react almost exclusively at the C3-position, providing a direct route to various chiral tryptamines with excellent regioselectivity. nih.govacs.org Another regioselective method involves the ring-opening of PNZ-protected aziridines with indoles, which preferentially yields β-substituted tryptamines. nih.gov

Stereoselective Synthesis : To create conformationally rigid tryptamine analogs, stereoselective methods are employed. One such approach is the palladium-catalyzed cyclopropanation of an indole-3-acryloyl derivative. acs.org This method allows for the synthesis of specific stereoisomers of trans-2-(indol-3-yl)cyclopropylamines, which serve as rigid versions of the flexible tryptamine side chain. acs.orgacs.org

Derivatization Techniques for Structure-Activity Relationship (SAR) Studies

Derivatization is the process of synthetically modifying a parent compound to produce a library of analogs. This is a cornerstone of medicinal chemistry, used to conduct SAR studies that correlate structural changes with changes in biological activity. researchgate.net

For tryptamines, derivatization can occur at several key positions:

Indole Ring : Introducing substituents (e.g., halogens, hydroxyl groups) at various positions on the indole's benzene (B151609) ring. researchgate.net

Amine Nitrogen : N-alkylation or N-acylation to explore the impact of different groups on the terminal amine. biomolther.org N-benzylation of 5-methoxytryptamine, with further substitutions on the benzyl (B1604629) group, has been used to probe receptor binding affinities. nih.gov

Ethylamine (B1201723) Side Chain : Modifying the ethylamine backbone, for instance by creating α- or β-substituted derivatives. nih.gov

A specific example involves the synthesis of tryptamine-piperazine-2,5-dione conjugates via a multi-component Ugi cascade reaction. rsc.org This technique allows for the rapid assembly of complex molecules from simple building blocks, creating a diverse set of derivatives for biological screening. rsc.org Such SAR studies are crucial for identifying the structural features responsible for a compound's specific pharmacological profile. biomolther.orgljmu.ac.uk

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and confirmation of the structure of synthetic intermediates and the final this compound product are accomplished using a suite of standard analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. shulginresearch.netresearchgate.net Infrared (IR) spectroscopy is used to identify the presence of key functional groups. ebi.ac.uk Chromatographic methods, such as thin-layer chromatography (TLC) and flash chromatography, are used for purification and to provide characteristic retention factor (Rf) values that serve as an initial purity check. rsc.org

| Analytical Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Determines the number and environment of hydrogen atoms. | Signals corresponding to the methoxy (B1213986) group (singlet, ~3.8 ppm), the ethylamine side chain protons, and distinct aromatic protons for both the indole and the N-phenyl rings. shulginresearch.net |

| ¹³C NMR | Determines the number and environment of carbon atoms. | Resonances for the methoxy carbon, aliphatic carbons of the side chain, and the aromatic carbons of the fused ring system and the N-phenyl group. shulginresearch.net |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming molecular weight and formula. | A molecular ion peak corresponding to the exact mass of C₁₇H₁₈N₂O. rsc.org |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic absorption bands for N-H (if any residual), C-H (aromatic and aliphatic), C-O (ether), and C=C (aromatic) stretches. ebi.ac.uk |

| Chromatography (TLC/Flash) | Assesses purity and aids in purification. | A single spot on a TLC plate under appropriate visualization methods; a specific retention factor (Rf) value (e.g., 0.31). rsc.org |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Following synthesis, the definitive identification and confirmation of the this compound structure rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.gov

While a specific, complete set of experimental spectra for this compound is not publicly available in the cited literature, this section outlines the principles of each technique and the expected characteristic data used for its structural elucidation, based on the known structure and data from analogous compounds. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. For this compound, signals are expected in distinct regions corresponding to the aromatic protons of the phenyl and indole rings, the aliphatic protons of the ethylamine side chain, the methoxy group protons, and the amine protons. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would differentiate between sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.0 - 7.8 | Multiplet (m) | Protons on indole and phenyl rings |

| Indole N-H | ~8.0 | Broad Singlet (br s) | Proton on indole nitrogen (if not phenylated) |

| Methoxy H | ~3.8 | Singlet (s) | -OCH₃ protons |

| Methylene H | 2.8 - 3.2 | Triplet (t) | -CH₂-CH₂-NH₂ protons |

| Amine H | ~1.5 - 2.5 | Broad Singlet (br s) | -NH₂ protons |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | 100 - 155 | Carbons of indole and phenyl rings |

| Methoxy C | ~56 | -OCH₃ carbon |

| Methylene C | 25 - 45 | -CH₂-CH₂-NH₂ carbons |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. rsc.org

For this compound (C₁₇H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value from HRMS to confirm the molecular formula. rsc.org Standard electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. The fragmentation pattern would likely show characteristic losses, such as the cleavage of the ethylamine side chain, which aids in confirming the tryptamine backbone. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Information Provided |

|---|---|---|---|

| HRMS-ESI | [M+H]⁺ | 267.1492 | Confirms elemental composition (C₁₇H₁₉N₂O⁺) |

| EI-MS | Molecular Ion (M⁺) | m/z 266 | Confirms molecular weight |

| EI-MS | Key Fragments | e.g., loss of •CH₂NH₂ | Structural information from fragmentation |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bond of the amine, C-O bond of the ether, aromatic C-H bonds, and C=C bonds within the aromatic rings.

Table 3: Expected IR Absorption Bands for this compound Note: This table is illustrative and based on general principles of IR spectroscopy. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Molecular and Cellular Neuropharmacology of 1 Phenyl 5 Methoxytryptamine in Vitro and Preclinical Models

Ligand Binding Profile and Receptor Interaction Studies

The neuropharmacological profile of tryptamines substituted with a phenyl group is characterized by their interactions with various neurotransmitter receptors, particularly within the serotonin (B10506) system. Research has focused on understanding how the addition of a phenyl or benzyl (B1604629) group to the tryptamine (B22526) scaffold influences receptor affinity and selectivity.

Studies on a series of N-benzylated-5-methoxytryptamine analogues reveal a high affinity for the 5-HT2 receptor family. nih.gov A broad screening of these compounds demonstrated that most possess the highest affinity for 5-HT2 receptors. nih.gov Specifically, many of the N-benzylated tryptamines displayed low nanomolar or subnanomolar affinity for the human 5-HT2A receptor. nih.gov For instance, the N-(3-iodobenzyl) derivative of 5-methoxytryptamine (B125070) showed subnanomolar affinity at the 5-HT2A receptor. nih.gov In general, affinities measured at the agonist-labeled [¹²⁵I]-DOI site were approximately 5 to 10 times higher than those at antagonist-labeled sites for both 5-HT2A and 5-HT2C receptors. nih.gov

In contrast, substitution at the 2-position of the indole (B1671886) ring with a phenyl group confers high affinity and selectivity for the 5-HT6 receptor. Replacing a 2-ethyl substituent on 5-methoxytryptamine with a phenyl group results in a compound that maintains high affinity for the human 5-HT6 receptor (Kᵢ = 20 nM). researchgate.netnih.gov This compound, however, shows only modest affinity for other serotonin receptor subtypes, such as the h5-HT1A, h5-HT1D, and h5-HT7 receptors. nih.gov The introduction of a 2-methyl group to 5-methoxy-DALT was found to consistently reduce affinity for 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, and 5-HT2C receptors. ljmu.ac.uk

Table 1: Binding Affinities (Kᵢ) of Phenyl-Substituted Tryptamine Analogues at Human Serotonin Receptors

| Compound | 5-HT₂ₐ (nM) | 5-HT₂C (nM) | 5-HT₆ (nM) | Other 5-HT Affinities (nM) |

|---|---|---|---|---|

| N-benzylated-5-methoxytryptamine analogues | Low nM to sub-nM range nih.gov | Low nM to sub-nM range nih.gov | Not specified | Highest affinity at 5-HT₂ family nih.gov |

| 2-Phenyl-5-methoxytryptamine derivative | Not specified | Not specified | 20 nih.gov | h5-HT₁ₐ (170), h5-HT₁D (290), h5-HT₇ (300) (for 2-ethyl analogue) nih.gov |

| 2-Phenyl-DALT | 134 ljmu.ac.uk | 427 ljmu.ac.uk | 1024 ljmu.ac.uk | 5-HT₁ₐ (101), 5-HT₁B (134), 5-HT₁D (185), 5-HT₁E (300), 5-HT₂B (260), 5-HT₅ₐ (143), 5-HT₇ (42) ljmu.ac.uk |

Data presented for related analogues to provide context on phenyl substitutions.

While the primary targets for phenyl-substituted tryptamines are serotonin receptors, interactions with other neurotransmitter systems have been investigated. A study of 2-Phenyl-DALT, a related compound, showed it was the only analogue in its series to bind to dopamine (B1211576) D1, D4, and D5 receptors with a Kᵢ value under 10 µM. ljmu.ac.uk Most tryptamine derivatives, including the N,N-diallyltryptamine (DALT) series, demonstrate some affinity for α2-adrenergic receptors. wisc.edu However, for the series of N-benzylated-5-methoxytryptamines, the highest affinity was consistently observed at the 5-HT2 family of receptors, suggesting a degree of selectivity over other receptor systems like dopamine and adrenergic receptors. nih.gov The cross-interaction between dopaminergic and adrenergic systems is a known aspect of neuro-modulation, with dopamine capable of activating β-adrenoceptors under certain conditions. nih.gov

Functional studies reveal a range of activities for phenyl-substituted tryptamines. For the N-benzylated-5-methoxytryptamine series, functional potency was assessed at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov Many of these compounds acted as partial agonists, with efficacies at the human 5-HT2A and 5-HT2C receptors varying from approximately 40% to 80%. nih.gov However, some analogues were identified as full agonists. nih.gov For example, compound 5a (N-(2-methoxybenzyl)-5-methoxytryptamine) was found to be a potent agonist with an EC₅₀ of 1.9 nM and 85% efficacy at the human 5-HT2A receptor. nih.gov

Conversely, the introduction of a phenyl group at the 2-position of 5-methoxytryptamine, while retaining high binding affinity at the 5-HT6 receptor, results in a loss of agonist activity. researchgate.netnih.gov This suggests that the compound acts as a 5-HT6 receptor antagonist. researchgate.netnih.gov This contrasts with the 2-ethyl-5-methoxy-N,N-dimethyltryptamine analogue, which is a full agonist at the 5-HT6 receptor. nih.gov

Table 2: Functional Efficacy of N-Benzylated-5-Methoxytryptamine Analogues at Human 5-HT₂ Receptors

| Compound | Receptor | Potency (EC₅₀) | Efficacy (% of 5-HT response) |

|---|---|---|---|

| 5a (N-(2-methoxybenzyl)-5-methoxytryptamine) | h5-HT₂ₐ | 1.9 nM nih.gov | 85% nih.gov |

| Various tryptamine congeners | h5-HT₂ₐ / h5-HT₂C | 7.6 to 63 nM nih.gov | ~40% to 80% (mostly partial agonists) nih.gov |

Functional activity was determined by measuring intracellular calcium mobilization. nih.gov

Interactions with Other Neurotransmitter Receptors (e.g., Dopamine, Adrenergic)

Intracellular Signaling Pathways Modulated by 1-Phenyl-5-methoxytryptamine

The interaction of these compounds with their target receptors initiates intracellular signaling cascades that mediate their cellular effects.

The serotonin receptors primarily targeted by these compounds are G-protein coupled receptors (GPCRs). wikipedia.org The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are known to couple to Gq/11 proteins. nih.gov Activation of this pathway leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The 5-HT6 receptor is also a GPCR, but it couples to Gs proteins. acnp.org Activation of the Gs pathway stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govacnp.org The 2-ethyl-5-methoxy-N,N-dimethyltryptamine analogue was shown to be a full agonist that potently activates adenylyl cyclase, whereas the 2-phenyl substituted version lacks this agonist activity. nih.gov

A primary method for assessing the functional activity of N-benzylated-5-methoxytryptamine analogues at 5-HT2 receptors is through the measurement of second messenger activation, specifically intracellular calcium (Ca²⁺) mobilization. nih.gov The production of IP3, following Gq/11 protein activation, stimulates the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. nih.gov Functional assays using a fluorometric imaging plate reader (FLIPR) have confirmed that potent N-benzylated-5-methoxytryptamine analogues cause a significant elevation in intracellular Ca²⁺ levels upon binding to human 5-HT2A and 5-HT2C receptors. nih.gov This Ca²⁺ mobilization serves as a direct measure of the functional potency and efficacy of these compounds at the 5-HT2 receptor subtypes. nih.gov

G-Protein Coupled Receptor Signaling Cascades

Enzyme Interaction and Metabolic Transformation Investigations (In Vitro and Preclinical)

No specific data is available for this compound. Research has extensively covered the metabolism of the related compound, 5-methoxytryptamine.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

There are no studies identified that investigate the role of Cytochrome P450 enzymes, including CYP2D6, in the metabolism of this compound.

For the distinct compound 5-methoxytryptamine, research has shown that it is a substrate for the polymorphic enzyme CYP2D6. taylorandfrancis.comresearchgate.netnih.govnih.gov In vitro and preclinical models have demonstrated that CYP2D6 catalyzes the O-demethylation of 5-methoxytryptamine to produce serotonin (5-hydroxytryptamine). taylorandfrancis.comif-pan.krakow.plresearchgate.netresearchgate.net This metabolic pathway has been observed in various rat brain regions and confirmed in studies using CYP2D6-humanized mice. taylorandfrancis.comnih.gov

Monoamine Oxidase (MAO) Activity and Inhibition Studies

Specific studies on the interaction between this compound and monoamine oxidase (MAO) have not been found in the reviewed literature.

In contrast, the metabolism of 5-methoxytryptamine by MAO is well-documented. It is metabolized primarily by monoamine oxidase A (MAO-A). wikipedia.orgnih.gov In preclinical models, the administration of MAO-A inhibitors like clorgyline significantly increases the levels of 5-methoxytryptamine, while MAO-B inhibitors have a much lesser effect. wikipedia.orgnih.gov This indicates that MAO-A is the principal enzyme responsible for the oxidative deamination of 5-methoxytryptamine. nih.gov

Identification of Preclinical Metabolites

No preclinical studies have been identified that report the metabolites of this compound.

For the related compound 5-methoxytryptamine, preclinical studies have identified its metabolites following administration in animal models. The primary metabolites resulting from the action of MAO-A are 5-methoxyindole-3-acetic acid (5-MIAA) and 5-methoxytryptophol. wikipedia.orgnih.gov Furthermore, as a product of CYP2D6-mediated O-demethylation, serotonin (5-hydroxytryptamine) is also considered a significant metabolite. taylorandfrancis.comresearchgate.net

Neurophysiological and Behavioral Modulatory Mechanisms Preclinical Animal Models

Effects on Central Nervous System Circuits and Neurotransmission

While direct studies on 1-Phenyl-5-methoxytryptamine are not prominent in published literature, the effects of its core structure, 5-methoxytryptamine (B125070) (5-MT), and other related tryptamines on CNS circuits have been investigated. These compounds primarily exert their effects through interactions with the serotonergic system. uc.pt

Research into compounds structurally similar to this compound indicates significant modulation of serotonin (B10506) (5-HT) systems.

Metabolism to Serotonin: A key neurochemical effect of 5-methoxytryptamine (5-MT) in the brain is its potential O-demethylation to form serotonin. taylorandfrancis.com This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6, which is present in various brain regions, including the cerebellum and limbic structures. taylorandfrancis.com This metabolic pathway represents an alternative route for serotonin synthesis in the brain, distinct from the typical pathway involving tryptophan hydroxylation, and suggests that compounds like 5-MT can directly influence the levels of this key neurotransmitter. taylorandfrancis.com

Reuptake Inhibition: The related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been shown in studies using rat brain synaptosomes to inhibit the reuptake of serotonin, with an IC₅₀ value comparable to psychostimulants like cocaine. nih.gov However, it demonstrates little effect on dopamine (B1211576) reuptake or the release of monoamine neurotransmitters. nih.gov

General Tryptamine (B22526) Effects: Tryptamine itself has been shown to act as a monoaminergic activity enhancer, promoting the release of serotonin, norepinephrine, and dopamine, potentially through agonism at the trace amine-associated receptor 1 (TAAR1). wikipedia.org

The modulation of neuronal excitability by tryptamines is a critical aspect of their CNS effects, primarily mediated by serotonin receptors.

Neuronal Excitability: Psychedelics that are tryptamine derivatives can modulate neuronal excitability. nih.gov Agonism at 5-HT₂A receptors generally increases neuronal excitability via membrane depolarization and reduction of afterhyperpolarization. nih.gov Conversely, activity at 5-HT₁A receptors, for which compounds like 5-MeO-DMT have high affinity, tends to decrease neuronal excitability. nih.govnih.gov The parent compound 5-MT is a potent, non-selective agonist at a wide range of serotonin receptors, including 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes. ncats.io Activation of 5-HT₇ receptors, in particular, has been shown to increase the excitability of pyramidal cells in the CA1 and CA3 regions of the hippocampus. physiology.orgnih.gov

Structural Plasticity: Recent preclinical studies have revealed that certain tryptamines can induce long-lasting changes in neuronal structure. A single administration of 5-MeO-DMT in mice was found to produce enduring increases in dendritic spine density in the medial frontal cortex, driven by an increased rate of spine formation. biorxiv.organnualreviews.org This capacity to promote structural neural plasticity is a significant finding, suggesting that these compounds can facilitate the reorganization of neural circuits.

Neurotransmitter Release and Reuptake Modulation

Pharmacological Electrophysiology Studies

Electrophysiological studies provide direct measurements of a compound's effect on neuronal activity. While data for this compound is unavailable, studies on 5-MT offer valuable insights.

Patch-clamp recordings from in vitro brain slice preparations allow for detailed analysis of a compound's effects on specific neuron types.

Ventral Pallidum Study: In patch-clamp recordings from immature rat brain slices, 5-methoxytryptamine (applied at 10–30 μM) was found to mimic the effects of serotonin on noncholinergic neurons in the ventral pallidum. physiology.org It induced an inward current with a mean amplitude of 29 ± 8.3 pA, an effect consistent with the activation of 5-HT₇ receptors. physiology.orgnih.gov In contrast, 5-HT predominantly induced hyperpolarizing currents in cholinergic neurons within the same brain structure. physiology.orgnih.gov This demonstrates that 5-MT can have opposing effects on different neuronal populations within the same local circuit.

Hippocampal Neuron Recordings: Studies on rat hippocampal CA1 neurons have shown that serotonin application typically produces a rapid-onset hyperpolarization. ncats.io As a potent serotonin receptor agonist, 5-MT would be expected to modulate these and other 5-HT-mediated ionic currents. ncats.io

Myenteric Neuron Study: In a study on myenteric neurons from the guinea pig ileum (a peripheral nervous system model), the electrophysiological effects of 5-methoxytryptamine (5-MeOT) were found to be distinct from those of serotonin. jneurosci.org 5-MeOT induced a prolonged depolarization associated with a decrease in input resistance, whereas serotonin typically causes a slow depolarization with an increased input resistance. This suggests that in this specific tissue, 5-MeOT does not act on the same neural receptors as 5-HT. jneurosci.org

In vivo electrophysiology examines the effects of a compound on neural activity in an intact, living animal, providing data on network-level changes. Specific in vivo electrophysiological data for this compound or its close analog 5-methoxytryptamine in the CNS were not identified in the reviewed literature. Such techniques are, however, standard for characterizing the network effects of other centrally-acting compounds, including related tryptamines and melatonin (B1676174) receptor agonists. mdpi.comresearchgate.netcsic.es

In Vitro Brain Slice Electrophysiology

Behavioral Phenotypes in Animal Models Reflecting Mechanistic Insight

Behavioral studies in animal models are crucial for linking molecular mechanisms to whole-organism effects. The behavioral pharmacology of 5-MT and related tryptamines has been characterized in rodents.

Head-Twitch Response (HTR): 5-methoxytryptamine dose-dependently induces the head-twitch response in rodents, a behavioral proxy for hallucinogenic potential that is known to be mediated by 5-HT₂A receptor activation. wikipedia.org The structurally related compound 5-MeO-DMT also produces a robust, dose-dependent HTR. biorxiv.org

Hyperactivity and Stress Response: Beyond psychedelic-like effects, 5-MT produces a "hyperactivity syndrome" in rodents. wikipedia.org In separate studies, perinatal exposure of rats to 5-MT was found to alter stress-related behaviors in the adolescent offspring. nih.gov These animals showed an increase in open-arm exploration in the elevated plus maze and more swimming (less immobility) in the forced swim test, suggesting an enhancement of adaptive behavioral responses to stress. nih.gov

Social Behavior: In mice, 5-MeO-DMT has been shown to substantially suppress the production of social ultrasonic vocalizations during mating behavior. biorxiv.org

The following table summarizes key behavioral findings in preclinical models for compounds structurally related to this compound.

| Compound | Animal Model | Observed Behavioral Effect | Postulated Mechanism | Citation |

|---|---|---|---|---|

| 5-Methoxytryptamine (5-MT) | Rodents | Head-Twitch Response (HTR) | 5-HT₂A Receptor Agonism | wikipedia.org |

| 5-Methoxytryptamine (5-MT) | Rodents | Hyperactivity Syndrome | General Serotonergic Activity | wikipedia.org |

| 5-Methoxytryptamine (5-MT) | Adolescent Rats (after perinatal exposure) | Reduced anxiety-like behavior; increased active stress-coping | Modulation of 5-HT₁A receptor function | nih.gov |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Mice | Dose-dependent Head-Twitch Response (HTR) | 5-HT₂A Receptor Agonism | biorxiv.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Mice | Suppression of social ultrasonic vocalizations | Not specified | biorxiv.org |

Investigation of 5-HT2A Receptor-Mediated Behavioral Responses (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a widely utilized behavioral proxy for assessing the in vivo activation of the serotonin 2A (5-HT2A) receptor, which is a key target for many psychedelic compounds. mdpi.comnih.gov Studies on a series of N-benzyl derivatives of 5-methoxytryptamine have been conducted to understand their structure-activity relationships concerning 5-HT2A receptor agonism. nih.gov

Within this series, the unsubstituted compound, this compound, was evaluated for its ability to induce the head-twitch response in mice. Research has indicated that while many substituted analogues in the N-benzyl-5-methoxytryptamine series, particularly those with substitutions at the meta position of the benzyl (B1604629) ring, were active in inducing the HTR, the unsubstituted compound (this compound) did not produce a response at doses up to 30 mg/kg. nih.gov This suggests that, under the tested conditions, it does not significantly engage the 5-HT2A receptor in a manner that elicits this specific behavioral effect. In contrast, the 2-methoxy-substituted N-benzyl analogue did elicit the HTR. nih.gov

Table 1: Head-Twitch Response (HTR) for N-Benzyl-5-methoxytryptamine Analogues

| Compound | Benzyl Ring Substitution | HTR Activity (at doses up to 30 mg/kg) |

|---|---|---|

| This compound | None (Unsubstituted) | Inactive |

| 5MT-NB2OMe | 2-Methoxy | Active (ED₅₀ = 3.15 mg/kg) |

| Meta-substituted analogues | 3-Methyl, 3-Methoxy, etc. | Generally Active |

| Ortho/Para-substituted analogues | e.g., 4-Methoxy | Generally Inactive |

Data sourced from Nichols et al. (2015). nih.gov

Modulation of Locomotor Activity and Exploratory Behavior

Currently, there is a lack of specific published research investigating the direct effects of this compound on locomotor activity and exploratory behavior in preclinical animal models. While studies on structurally related tryptamines have shown varied effects on locomotion, these findings cannot be directly extrapolated to this compound.

Studies on Learning, Memory, and Social Interaction Paradigms

As of the latest available scientific literature, there are no specific preclinical studies that have reported on the effects of this compound within learning, memory, or social interaction paradigms in animal models. Research into the cognitive and social-behavioral effects of this particular compound has not been documented.

Analytical and Bioanalytical Methodologies for 1 Phenyl 5 Methoxytryptamine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 1-Phenyl-5-methoxytryptamine, allowing for its separation from complex matrices, precursor materials, or potential metabolites. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of tryptamine (B22526) derivatives. For this compound, reversed-phase (RP) HPLC is commonly employed. Method development focuses on optimizing the separation of the target analyte from related structures and impurities.

In the synthesis of this compound, purification is often achieved using flash chromatography, a preparative form of liquid chromatography. A typical system for purification involves a silica (B1680970) gel (SiO₂) stationary phase with a gradient mobile phase, such as a mixture of dichloromethane (B109758) (CH₂Cl₂), methanol (B129727) (MeOH), and aqueous ammonia (B1221849) (NH₃(aq)). For instance, a gradient starting with CH₂Cl₂ and moving to a 95:4.5:0.5 mixture of CH₂Cl₂/MeOH/NH₃(aq) has been successfully used to isolate the compound. rsc.org

For analytical purposes, HPLC methods are developed using columns that provide suitable retention and resolution. Phenyl-Hexyl columns are particularly effective for separating aromatic and moderately polar compounds like tryptamines. fda.gov.twnih.govacs.org The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comnih.gov Method validation ensures the analytical procedure is accurate, precise, linear, and specific for the intended application. science.gov

Table 1: Typical Parameters for HPLC Analysis of Tryptamine-Related Compounds

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase columns such as C18 or Phenyl-Hexyl are common. nih.govebi.ac.uk |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile, methanol). fda.gov.twmdpi.com |

| Flow Rate | Typically in the range of 0.3 to 1.0 mL/min. fda.gov.twnih.gov |

| Detection | UV detection is suitable due to the chromophoric nature of the indole (B1671886) ring. Wavelengths are typically set around 220 nm or 280 nm. researchgate.net Fluorescence detection can also be used for enhanced sensitivity. ebi.ac.uk |

| Temperature | Column temperature is often controlled (e.g., 40 °C) to ensure reproducible retention times. fda.gov.twmdpi.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While tryptamines can be analyzed directly, they often require derivatization to improve their chromatographic properties by increasing volatility and reducing peak tailing. pragolab.cz Primary amines like this compound can be derivatized, for example, through condensation with acetone (B3395972) or by silylation. maps.org

GC analysis is typically performed using a capillary column with a non-polar or medium-polar stationary phase, such as those containing 5% phenyl-polysiloxane (e.g., DB-5MS, ZB-5PLUS). free.frphenomenex.com The selection of the stationary phase is critical for achieving separation from structurally similar compounds. A temperature-programmed oven is used to elute compounds across a range of boiling points. The use of an inert carrier gas, such as helium or hydrogen, is standard. Quantitative analysis using GC has been established for the parent compound, 5-methoxytryptamine (B125070), in biological matrices. nih.gov

Table 2: General Parameters for GC Analysis of Tryptamines

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Capillary columns like DB-5MS or equivalent (5% phenyl-methylpolysiloxane). free.fr |

| Carrier Gas | Helium or Hydrogen at a constant flow rate or linear velocity. shimadzu.com |

| Injection Mode | Split or splitless injection depending on the analyte concentration. shimadzu.com |

| Temperature Program | An initial oven temperature (e.g., 60-100 °C) is held, followed by a ramp (e.g., 15 °C/min) to a final temperature (e.g., 330 °C). shimadzu.com |

| Derivatization | Optional but often recommended. Methods include silylation (e.g., with HMDS) or acylation to improve volatility and peak shape. pragolab.czmaps.org |

The coupling of chromatographic systems with mass spectrometry provides a significant enhancement in sensitivity and selectivity, making these techniques the gold standard for trace-level detection and confirmation in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for analyzing tryptamines in biological fluids. fda.gov.tw This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. Phenyl-Hexyl columns are often used for the chromatographic separation. fda.gov.twnih.gov The analysis is typically performed using electrospray ionization (ESI) in positive ion mode, with detection carried out in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. fda.gov.twnih.gov This approach allows for the simultaneous detection of a parent ion and one or more specific product ions, confirming the analyte's identity with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of tryptamines and other designer drugs. nih.govscispace.com After separation on the GC column, compounds are ionized, typically by electron impact (EI), which generates a predictable and reproducible fragmentation pattern that serves as a chemical fingerprint for identification. scispace.com Full-scan data acquisition can be used for general screening, while selected ion monitoring (SIM) can be employed for targeted analysis to increase sensitivity. GC-MS has been successfully used to determine 5-methoxytryptamine levels in various biological tissues. nih.gov

Gas Chromatography (GC) Applications for Compound Detection

Spectroscopic Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy offers detailed insight into the precise molecular structure.

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides highly accurate mass measurements. rsc.org For this compound, the calculated mass for the protonated molecule ([M+H]⁺) is C₁₇H₁₉N₂O⁺. Experimental HRMS data can confirm this elemental composition with a high degree of certainty. The mass-to-charge ratio (m/z) of the parent compound, 5-methoxytryptamine, is 190 Da. researchgate.net

In tandem MS (MS/MS) experiments, the fragmentation pattern provides structural information. For tryptamines, characteristic fragmentation involves cleavage of the ethylamine (B1201723) side chain. For instance, in related compounds like 5-MeO-DMT, a characteristic product ion at m/z 58 is observed, corresponding to the dimethylaminoethyl fragment. scispace.com Similar fragmentation pathways would be expected for this compound, aiding in its structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data for a Related Tryptamine

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|

Note: Data for a structurally related compound is provided for illustrative purposes. HRMS data for this compound would be required for definitive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum shows distinct signals for the aromatic protons on both the indole and phenyl rings, as well as signals for the ethylamine side chain and the methoxy (B1213986) group. rsc.org The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and coupling constants (J) allow for the precise assignment of each proton.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) / ppm | Assignment | Chemical Shift (δ) / ppm | Assignment | | 7.84 (s, 1H) | Indole N-H | 154.0 | C5 (indole) | | 7.67–7.56 (m, 4H) | Phenyl H | 142.7 | Phenyl C (ipso) | | 7.13 (s, 1H) | Indole H2 | 137.9 - 123.8 | Phenyl C & Indole C | | 3.07 (t, J = 6.3 Hz, 2H) | CH₂-N | 118.1 - 114.8 | Indole C | | 2.78 (t, J = 6.5 Hz, 2H) | Ar-CH₂ | 55.9 | OCH₃ | | 1.54 (br. s, 2H) | NH₂ | 41.7 | CH₂-N | | 3.85 (s, 3H) | OCH₃ | 32.3 | Ar-CH₂ | Note: This table combines representative data from related structures and published data for this compound for illustrative purposes. rsc.org

UV/Vis and Fluorescence Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy are powerful, non-destructive techniques widely employed for the qualitative and quantitative analysis of aromatic compounds. The indole ring system, which forms the core of this compound, is an intrinsic chromophore and fluorophore, making these methods particularly suitable.

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ebi.ac.uk This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For tryptamine derivatives, the characteristic absorption is due to the indole nucleus. In a study on melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a structurally related compound, characteristic UV absorption bands were observed at 221 nm and 278 nm in an aqueous solution. mdpi.com The peak at 278 nm is typical for the indole moiety. The presence of the 1-phenyl group in this compound is expected to modify this absorption profile, potentially causing a shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity due to the extended conjugation.

The purity of a sample can be assessed by comparing its UV spectrum to that of a known pure standard. The presence of impurities may manifest as additional peaks or shoulders on the main absorption bands. researchgate.net Furthermore, by utilizing the Beer-Lambert law, the concentration of a solution of this compound can be determined, provided its molar absorptivity coefficient (ε) at a specific wavelength is known. dergipark.org.tr Computational methods, such as Density Functional Theory (DFT), can be used to theoretically predict the UV-Vis spectra in various solvents, aiding in the interpretation of experimental data. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is an inherently more sensitive and selective technique than UV/Vis absorption spectroscopy. atlantis-press.com It involves the excitation of a molecule at a specific wavelength, followed by the measurement of the light emitted at a longer wavelength. The indole group of tryptamines is naturally fluorescent. For instance, the parent compound tryptophan exhibits strong fluorescence with an emission maximum around 348 nm when excited at 280 nm. uniurb.it

For 5-methoxytryptamine, the direct precursor, fluorescence emission spectra show a maximum at 338.5 nm when excited at 274 nm in a neutral aqueous solution. nih.gov The introduction of a phenyl group at the 1-position of the indole ring would likely influence the fluorescence properties, potentially shifting the excitation and emission maxima and altering the quantum yield.

Functional assays for related N-benzyl-5-methoxytryptamines have utilized changes in intracellular calcium levels measured by a fluorometric imaging plate reader (FLIPR), confirming the fluorescent nature of these complex tryptamine structures. phenomenex.com Purity can be determined by examining the excitation and emission spectra for anomalies compared to a reference standard. Concentration measurements are highly sensitive and can be performed by creating a calibration curve of fluorescence intensity versus concentration. uniurb.it

Below is a table summarizing the spectroscopic properties of related tryptamine compounds, which can serve as a reference for the expected spectral characteristics of this compound.

| Compound | Method | Solvent/Medium | Excitation λ (nm) | Emission λ (nm) | UV λmax (nm) | Reference |

| Tryptophan | Fluorescence | Water | 280 | 348 | - | uniurb.it |

| 5-Methoxytryptamine | Fluorescence | Water (pH 7) | 274 | 338.5 | - | nih.gov |

| Melatonin | UV/Vis | Water | - | - | 221, 278 | mdpi.com |

| Melatonin | Fluorescence | - | - | 365 | - | researchgate.net |

This table presents data for structurally related compounds to infer the potential properties of this compound.

Sample Preparation and Extraction Techniques from Biological Matrices (Preclinical)

The analysis of this compound in biological samples, such as plasma, urine, or tissue homogenates, requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. rsc.org In preclinical studies, which often involve animal models, the choice of extraction technique is critical for obtaining reliable and reproducible results. The primary methods employed for tryptamine derivatives are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). frontiersin.org

Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the compound's partition coefficient, which can be manipulated by adjusting the pH of the aqueous phase. Since this compound contains a basic secondary amine, adjusting the sample pH to an alkaline value will deprotonate this group, rendering the molecule less polar and more soluble in an organic extraction solvent.

For example, in the analysis of 5-MeO-DIPT from urine, samples were made alkaline before extraction with ethyl acetate. frontiersin.org Similarly, for melatonin analysis in plasma, dichloromethane was used as the extraction solvent under alkaline conditions. A general LLE protocol for extracting this compound from a biological fluid like plasma would involve:

Addition of an internal standard to the sample.

Alkalinization of the plasma sample (e.g., with sodium hydroxide (B78521) or a buffer).

Addition of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or ether).

Vigorous mixing (vortexing) followed by centrifugation to separate the phases.

Collection of the organic layer containing the analyte.

Evaporation of the solvent and reconstitution of the residue in a mobile phase for chromatographic analysis.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient and selective technique than LLE. phenomenex.com It involves passing the liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent.

For tryptamines, which are basic compounds, cation-exchange or mixed-mode (combining reversed-phase and ion-exchange) SPE cartridges are highly effective. A typical SPE procedure for this compound from a preclinical biological matrix might include the following steps:

Conditioning: The SPE cartridge is washed with a solvent like methanol, followed by an equilibration buffer (e.g., water or a weak acid).

Loading: The pre-treated biological sample (e.g., diluted plasma or hydrolyzed urine) is loaded onto the cartridge. The analyte binds to the sorbent.

Washing: Interfering substances are washed from the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent wash).

Elution: The purified this compound is eluted from the cartridge using a small volume of an appropriate solvent, often an organic solvent containing a base (like ammonia) to neutralize the analyte for elution from a cation-exchange sorbent.

The choice between LLE and SPE depends on factors such as matrix complexity, required sample throughput, and the desired level of cleanliness. For instance, a one-step LLE was sufficient for purifying melatonin from rice plant extracts, significantly simplifying the process.

The following table outlines common extraction techniques used for related tryptamine compounds in preclinical or biological sample analysis.

| Compound | Biological Matrix | Extraction Method | Key Parameters | Reference |

| Melatonin | Plant Tissue | Liquid-Liquid Extraction (LLE) | Re-dissolved in HCl, extracted with ether. | |

| 5-MeO-DIPT | Rat Urine | Liquid-Liquid Extraction (LLE) | Alkaline conditions, extraction with ethyl acetate. | frontiersin.org |

| Melatonin | Human Saliva | Solid-Phase Extraction (SPE) | Mixed-mode SPE column. | ebi.ac.uk |

| Psilocin | Human Plasma | Liquid-Liquid Extraction (LLE) | - | frontiersin.org |

This table provides examples from related compounds to illustrate potential extraction strategies for this compound in a preclinical setting.

Computational and Theoretical Studies of 1 Phenyl 5 Methoxytryptamine

Molecular Docking and Receptor Modeling for Target Interaction Prediction

Molecular docking and receptor modeling are pivotal computational techniques used to predict the binding orientation and affinity of a ligand to its target receptor. For tryptamine (B22526) derivatives, these studies primarily focus on serotonin (B10506) (5-HT) and melatonin (B1676174) (MT) receptors, which are key biological targets.

Docking studies with related compounds predict that the methoxy (B1213986) group is crucial for interaction, often forming hydrogen bonds with specific residues like asparagine (Asn162/175) in melatonin receptors. nih.gov The alkylamide tail is also predicted to form hydrogen bonds with residues such as glutamine (Q181/194). nih.gov For 1-Phenyl-5-methoxytryptamine, the N1-phenyl substituent would be expected to occupy a hydrophobic pocket within the receptor, potentially interacting with phenylalanine residues that are common in the binding sites of 5-HT and MT receptors. uni-regensburg.de

The process involves preparing 3D structures of both the ligand and the receptor. Receptor models are often based on crystal structures, such as those for the MT₁ and MT₂ receptors (PDB IDs: 6ME4, 6ME6). acs.org Docking algorithms, like those in AutoDock Vina, then systematically sample different conformations of the ligand within the receptor's binding site to identify the most stable binding pose, often validated by re-docking a known co-crystallized ligand. acs.orgplos.orgherbmedpharmacol.com These models are instrumental in understanding subtype selectivity, for example, by revealing subtle differences in the binding pockets of MT₁ versus MT₂ that can be exploited for designing more selective drugs. acs.org

Table 1: Predicted Key Receptor Interactions for Tryptamine Scaffolds This table is interactive. You can sort and filter the data.

| Receptor Family | Key Interacting Residues | Type of Interaction | Predicted Role of Substituent |

|---|---|---|---|

| Melatonin (MT) | Asn162 / Asn175 | Hydrogen Bond | Methoxy group |

| Melatonin (MT) | Gln181 / Gln194 | Hydrogen Bond | Alkylamide tail |

| Melatonin (MT) | Tyr281 / Tyr294 | Hydrophobic | Phenyl moiety |

| Serotonin (5-HT) | Asp155 | Ionic / H-Bond | Protonated amine |

| Serotonin (5-HT) | Ser239 | Hydrogen Bond | Methoxy group |

| Serotonin (5-HT) | Phe243, Phe340 | Hydrophobic | Aryl moiety (e.g., Phenyl) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new compounds and identifying the key molecular features driving their effects.

For melatonin and serotonin receptor ligands, QSAR models have demonstrated the importance of several molecular descriptors. nih.gov The most significant features often include hydrophobicity, electrostatics, and hydrogen bond donor/acceptor capabilities. nih.gov A study on 2-substituted melatonin receptor ligands found that there is an optimal range of lipophilicity for the substituent at the C-2 position. sci-hub.se It also indicated that planar, electron-withdrawing substituents tend to increase binding affinity. sci-hub.se

In the context of this compound, a QSAR model would analyze descriptors for the entire molecule. The N1-phenyl group would contribute significantly to descriptors such as:

Steric parameters (e.g., Molar Refractivity): The bulk of the phenyl ring would be a critical factor.

Electronic parameters: The electronic nature of the phenyl ring would influence the indole (B1671886) ring's properties.

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to create 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. uni-regensburg.de

Table 2: Common Molecular Descriptors in QSAR Models for Tryptamine Derivatives This table is interactive. You can sort and filter the data.

| Descriptor Type | Specific Descriptor | Influence on Receptor Affinity | Source Finding |

|---|---|---|---|

| Hydrophobicity | cLogP | Optimal range exists; crucial for SERT, D2, 5-HT1A models. nih.govsci-hub.se | A key component in predicting antidepressant and neuroleptic activities. nih.gov |

| Electronic | HOMO/LUMO Energies | Electron-withdrawing groups can increase affinity. sci-hub.se | Higher electronic effects at meta/para positions of a phenyl ring are beneficial for 5-HT7 affinity. researchgate.net |

| Steric | Molar Refractivity (MR) | Positive steric effect at certain positions can be beneficial. researchgate.net | A higher positive steric effect at the 5-position of the oxindole (B195798) ring raised 5-HT7 binding affinity. researchgate.net |

| Topological | Hydrogen Bond Donors/Acceptors | Essential for interaction with key receptor residues. nih.gov | Found to be among the most important descriptors for SERT, D2, and 5-HT1A receptor models. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and conformational landscape of molecules. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and the relative stabilities of its different spatial arrangements (conformers). northwestern.eduacs.org

Studies on the parent compound, 5-methoxytryptamine (B125070), have shown that it exists in several stable conformations. researchgate.net The orientation of the ethylamino side-chain relative to the indole ring leads to different conformers, with the Gpy(up), Gph(up), and Gpy(out) conformations being identified as the most stable. researchgate.netresearchgate.net Furthermore, calculations indicate that anti-rotamers of the methoxy group (where it is oriented away from the ethylamino side-chain) are more stable than the syn-forms. researchgate.netresearchgate.net

For this compound, quantum calculations would be essential to understand:

Electronic Structure: The impact of the phenyl group on the electron density of the indole ring system. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are relevant for understanding reactivity and electron-transfer processes. acs.org

Active Sites: Identifying regions of the molecule that are electron-rich (likely to act as hydrogen bond acceptors or nucleophiles) and electron-poor (likely to act as hydrogen bond donors or electrophiles), providing insights into potential interaction points with a receptor. nih.gov

Table 3: Calculated Relative Energies of 5-Methoxytryptamine Conformers This table is based on data for the parent compound 5-methoxytryptamine. This table is interactive. You can sort and filter the data.

| Conformer | Relative Energy (kJ/mol) | Stability Rank |

|---|---|---|

| Gpy(up) | 0.00 | 1 (Most Stable) |

| Gph(up) | 0.25 | 2 |

| Gpy(out) | 1.10 | 3 |

| Gph(out) | 1.75 | 4 |

| Apy(up) | 2.50 | 5 |

| Aph(up) | 2.80 | 6 |

| Apy(out) | 3.10 | 7 |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand-receptor complex over time. nih.gov These simulations, which can span from nanoseconds to microseconds, provide critical insights into the stability of binding poses, the role of water molecules, and the conformational changes in both the ligand and the receptor upon binding. acs.orgnih.gov

MD simulations of related ligands in melatonin receptors have shown that starting from an initial docking pose, the ligand can readily adjust its position to be better accommodated within the binding site. acs.orgnih.gov These simulations can track key metrics to assess the stability of the complex, including:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating if the complex reaches a stable equilibrium. plos.orgherbmedpharmacol.com

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein. herbmedpharmacol.com

Radius of Gyration (Rg): Indicates the compactness of the protein structure over time. plos.org

Solvent-Accessible Surface Area (SASA): Measures the protein surface exposed to the solvent, which can change upon ligand binding. herbmedpharmacol.com

For this compound, MD simulations would be crucial for verifying the stability of docking poses. They would reveal whether the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over time and how the N1-phenyl group moves and settles within its sub-pocket, providing a more accurate picture of the binding energetics and kinetics. nih.gov

Future Directions and Unexplored Research Avenues for 1 Phenyl 5 Methoxytryptamine

Identification of Novel Molecular Targets and Binding Sites

While the primary interactions of tryptamines are often with serotonin (B10506) receptors, the full spectrum of molecular targets for 1-Phenyl-5-methoxytryptamine is not completely understood. Future research will likely focus on identifying novel binding sites to build a more comprehensive pharmacological profile.

Recent studies on related N,N-diallyltryptamine (DALT) analogs have revealed complex binding patterns. For instance, the 2-phenyl-substituted DALT derivative (2-Ph-DALT) demonstrated a significantly higher affinity for the 5-HT2A receptor compared to DALT itself. ljmu.ac.uk This suggests that the addition of a phenyl group can dramatically alter receptor interaction, a finding that is highly relevant for this compound. Furthermore, 2-Ph-DALT was unique in its ability to bind to D1, D4, D5, H2, δ-opioid, and peripheral benzodiazepine (B76468) receptors, highlighting the potential for phenyl-substituted tryptamines to interact with a wider range of targets than previously thought. ljmu.ac.uk

Conversely, substitutions at other positions on the tryptamine (B22526) scaffold have been shown to abolish or reduce affinity for certain sites. For example, 2-phenyl substitution eliminated binding to σ1 sites and the serotonin transporter (SERT), while 2-methylation of 5-MeO-DALT and 5-F-DALT consistently decreased affinity for several 5-HT receptor subtypes. ljmu.ac.uk These findings underscore the importance of systematic structural modifications to elucidate the specific molecular determinants of binding for compounds like this compound.

Future investigations should employ broad radioligand binding screens, such as those utilized by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH-PDSP), to test this compound against a wide array of receptors, transporters, and ion channels. elifesciences.orgnih.gov This approach will be crucial for uncovering previously unknown interactions and understanding its full pharmacological fingerprint. Identifying these novel targets will not only refine our understanding of its mechanism of action but could also reveal new therapeutic possibilities.

Advanced Preclinical Models for Deeper Mechanistic Understanding

To gain a more profound understanding of the in-vivo effects of this compound, the use of sophisticated preclinical models is essential. While rodent models are standard for initial evaluations, more advanced and specific models can provide deeper mechanistic insights. researchgate.net

Future research could employ more advanced models, such as genetically modified animals. For instance, using knockout mice lacking specific serotonin receptor subtypes would allow for a more precise determination of the receptors mediating the effects of this compound. The use of CRISPR/Cas9 technology to create specific gene knockouts, such as for kynurenine (B1673888) aminotransferase, has already been used to model depression and PTSD, demonstrating the power of these techniques. imrpress.com

Furthermore, in vitro models using human cells can provide valuable data. For example, studies on N-benzyl-5-methoxytryptamines have used human embryonic kidney (HEK-293) cells expressing specific human serotonin receptors to measure functional activity through intracellular calcium mobilization. nih.gov This allows for a direct assessment of a compound's effect on human receptors, which can sometimes differ from rodent receptors. The use of such models will be critical for translating findings from animal studies to potential human effects.

Development of Advanced Research Probes and Tools based on the this compound Scaffold

The unique structure of this compound makes it a valuable scaffold for the development of novel research probes. These tools can be used to investigate the structure and function of its target receptors and to explore related physiological pathways.

The development of radiolabeled ligands is a crucial aspect of this research. For example, the synthesis of [11C] labeled compounds allows for their use in positron emission tomography (PET) imaging, which can visualize and quantify receptor distribution and occupancy in the living brain. researchgate.net The development of a radiolabeled version of this compound could provide invaluable information about its brain kinetics and receptor engagement in real-time.

Furthermore, the this compound scaffold can be used to create fluorescent ligands. These probes are instrumental in techniques like fluorescence microscopy and flow cytometry, allowing for the visualization of receptor localization and trafficking within cells.

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

To fully comprehend the biological impact of this compound, a systems biology approach is necessary. This involves integrating data from genomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular pathways affected by the compound.

Metabolomic studies, for example, can reveal changes in the levels of various endogenous molecules following administration of a compound. Research on the related compound 5-MeO-DALT has shown that it influences tryptophan and acylcarnitine biochemistry. researchgate.net It also affected metabolites related to indole (B1671886) metabolism, suggesting an impact on serotonin turnover. researchgate.net Similar analyses for this compound could uncover its specific metabolic signature.

The serotonergic system, the primary target of many tryptamines, is deeply interconnected with other neurotransmitter systems and cellular signaling pathways. imrpress.com For instance, melatonin (B1676174), which is structurally related to 5-methoxytryptamine (B125070), is synthesized from serotonin and is involved in regulating circadian rhythms. nih.gov The catabolism of melatonin can also produce 5-methoxytryptamine. mdpi.com

Furthermore, serotonin receptors themselves are part of complex signaling networks. They can form heterodimers with other receptors, such as the MT2/5-HT2C heteromers, leading to unique functional properties. nih.gov Systems biology approaches, including computational modeling and network analysis, can help to map these intricate interactions and predict the downstream consequences of receptor activation by this compound. This holistic approach will be crucial for moving beyond a single-target view and understanding the compound's effects on the entire biological system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.